molecular formula C24H22N2O5 B13643555 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

Cat. No.: B13643555
M. Wt: 418.4 g/mol
InChI Key: OQRUWZXUOMVNNW-OAQYLSRUSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is a chiral Fmoc-protected amino acid derivative. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, and a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl substituent.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methyl-6-oxopyridin-3-yl)propanoic acid

InChI

InChI=1S/C24H22N2O5/c1-26-13-15(10-11-22(26)27)12-21(23(28)29)25-24(30)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,25,30)(H,28,29)/t21-/m1/s1

InChI Key

OQRUWZXUOMVNNW-OAQYLSRUSA-N

Isomeric SMILES

CN1C=C(C=CC1=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN1C=C(C=CC1=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C24H22N2O5C_{24}H_{22}N_{2}O_{5}, with a molecular weight of 418.44 g/mol. The structure includes functional groups that contribute to its biological activity, including the fluorenyl and pyridinyl components that facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC24H22N2O5
Molecular Weight418.44 g/mol
IUPAC Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
CAS No.N/A

Antimicrobial Activity

Recent studies indicate that compounds derived from the fluorene nucleus exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds can enhance their activity by improving cell membrane penetration and binding affinity to bacterial targets .

In a specific study focused on O-aryl-carbamoyl derivatives, it was observed that the nature of substituents on the aryl moiety significantly influenced the spectrum and intensity of antimicrobial activity. Electron-withdrawing groups like chlorine enhanced the inhibitory effects against both planktonic and biofilm states of bacteria .

Anticancer Activity

The fluorenone derivatives have also been investigated for their anticancer properties. Research has demonstrated that certain analogues possess antiproliferative activity by acting as type I topoisomerase inhibitors. The introduction of linear alkyl groups in side chains resulted in enhanced activity compared to branched or bulky groups . These findings suggest that structural optimization can lead to more potent anticancer agents.

The mechanism of action for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific enzymes or receptors. The Fmoc group stabilizes the compound during chemical reactions, while the pyridinyl moiety likely engages in hydrogen bonding and hydrophobic interactions with biological targets .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various fluorene derivatives, it was found that some exhibited antimicrobial activity comparable to standard antibiotics at concentrations as low as 100 µg/mL. Notably, compounds were tested against Gram-positive and Gram-negative bacteria, revealing promising results for future drug development .

Study 2: Antitumor Activity

A series of synthesized fluorenone derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that specific structural modifications led to significant reductions in cell viability, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of Fmoc-protected amino acids with variable side chains. Key structural analogs include:

Compound Name Substituent Group Molecular Weight (g/mol) CAS Number Key Applications Hazard Profile (GHS)
Target Compound 1-Methyl-6-oxo-1,6-dihydropyridin-3-yl ~430 (estimated) N/A Peptide synthesis, drug intermediates Likely H315, H319, H335 (based on analogs)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Mercapto (-SH) 325.37 135248-89-4 Thiol-mediated conjugation H315, H319, H335
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxy carbonyl 410.42 178924-05-5 Orthogonal protecting strategies H302, H315, H319, H335
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole 454.89 N/A Kinase inhibitor development Not specified

Key Observations :

  • Mercapto-substituted analogs are prioritized for site-specific bioconjugation due to thiol reactivity, whereas allyloxy carbonyl derivatives enable controlled deprotection in multi-step syntheses .

Physicochemical and Spectroscopic Properties

  • NMR Analysis : Analogous Fmoc-protected compounds (e.g., ) exhibit characteristic aromatic proton shifts (δ 7.2–7.8 ppm for Fmoc) and side-chain-specific signals. For example, the 1-methyl-6-oxo group may show deshielded protons near δ 6.5–7.0 ppm, distinct from indole (δ ~7.1–7.5 ppm) or allyloxy (δ 5.0–6.0 ppm) substituents .
  • Solubility : Polar substituents (e.g., 6-oxo groups) improve aqueous solubility compared to hydrophobic variants like phenyl or indole derivatives .

Preparation Methods

Fmoc Protection Step

The critical step is the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the amino group of the amino acid. This is commonly achieved by reacting the free amino acid with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) under basic aqueous or mixed solvent conditions.

Typical reaction conditions include:

  • Reactants: Amino acid precursor and Fmoc-OSu.
  • Solvents: Mixtures of acetone, water, or tetrahydrofuran (THF).
  • Base: Sodium bicarbonate or sodium carbonate to maintain pH and facilitate nucleophilic attack.
  • Temperature: Room temperature to mild heating.
  • Reaction time: Several hours to overnight stirring.

This step yields the Fmoc-protected amino acid intermediate.

Side Chain Functionalization and Purification

In some synthetic schemes, further modification of the side chain or esterification of the carboxyl group may be performed to improve stability or solubility. For example, reaction with 2,2-dimethoxypropane in the presence of acid catalysts (e.g., pyridinium p-toluenesulfonate) in tetrahydrofuran can lead to acetal formation or esterification.

Purification steps involve:

  • Removal of solvents by rotary evaporation.
  • Extraction with organic solvents such as ethyl acetate.
  • Acidification to precipitate the product.
  • Washing with aqueous ferric chloride solutions to remove impurities.
  • Crystallization from solvents like ethyl acetate or Sherwood oil to obtain pure product.

Representative Preparation Method from Patent CN102718739A

A patented method for preparing a closely related Fmoc-protected amino acid derivative (with a substituted aromatic side chain) involves the following steps, which can be adapted for the target compound:

Step Description Reagents & Conditions Outcome
1 Formation of Fmoc acyl amino acid Reaction of amino acid (e.g., levodopa analog) with Fmoc N-hydroxysuccinimide ester Fmoc-protected amino acid intermediate
2 Reaction with 2,2-dimethoxypropane In tetrahydrofuran with catalytic pyridinium p-toluenesulfonate, reflux 0.5–50 h Esterification or acetal formation on side chain
3 Workup and purification Concentration, extraction with ethyl acetate, washing with ferric chloride solution, drying, crystallization Pure Fmoc-protected amino acid derivative

Yield: Approximately 65% reported for similar compounds under optimized conditions.

Comparative Data Table of Key Reaction Parameters

Parameter Typical Range/Value Notes
Amino acid to Fmoc-OSu molar ratio 1 : 0.8 to 1.3 Slight excess of Fmoc-OSu to drive reaction
Base used Sodium bicarbonate (NaHCO3) Maintains pH ~8-9 for amine deprotonation
Solvent Acetone/water or THF Facilitates solubility and reaction kinetics
Reaction temperature Room temperature to reflux (25–70 °C) Mild conditions preserve stereochemistry
Reaction time Overnight (12–24 hours) Ensures complete conversion
Catalyst for esterification Pyridinium p-toluenesulfonate (0.1–0.5 eq) Acid catalyst for acetal formation
Purification solvents Ethyl acetate, Sherwood oil Enables crystallization and impurity removal
Yield ~60–70% Dependent on purity and reaction control

Research Findings and Observations

  • The Fmoc protection step is well-established and proceeds efficiently under mild conditions, preserving the stereochemistry of the amino acid center.
  • Side chain modifications via acetal formation improve the stability of the compound during peptide synthesis.
  • The use of pyridinium p-toluenesulfonate as a catalyst is effective for esterification/acetalization in THF solvent.
  • Purification involving ferric chloride washes removes colored impurities and residual catalysts, enhancing product purity.
  • The overall synthetic route reduces the number of steps compared to older methods, improving operational simplicity and yield.

Q & A

Q. How can the synthesis of this compound be optimized for high purity and yield?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for coupling reactions due to their inertness and solubility properties .
  • Temperature control : Reactions should be conducted at 0–25°C to minimize side reactions (e.g., racemization) .
  • pH adjustment : Maintain a mildly basic pH (~8.5) during Fmoc deprotection using piperidine or DBU to ensure selective removal without degrading the dihydropyridinone moiety .
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients is recommended for isolating the compound at >95% purity .

Q. What analytical techniques are most effective for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Fmoc, dihydropyridinone). Key signals include the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and the dihydropyridinone carbonyl (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates molecular weight (e.g., [M+H]⁺ ion) .
  • Circular Dichroism (CD) : To confirm the (R)-configuration, compare CD spectra with known chiral standards .

Q. What purification strategies mitigate common byproducts during synthesis?

  • Methodological Answer :
  • Byproduct formation : Incomplete Fmoc deprotection or oxidation of the dihydropyridinone ring may occur.
  • Solutions :
  • Use scavengers (e.g., thioanisole) during deprotection to trap reactive intermediates .
  • Employ flash chromatography with a gradient of ethyl acetate/hexane (30–70%) to separate unreacted starting materials .

Advanced Research Questions

Q. How does the 1-methyl-6-oxo-dihydropyridin-3-yl substituent influence peptide coupling efficiency?

  • Methodological Answer :
  • Steric and electronic effects : The dihydropyridinone ring may hinder coupling due to steric bulk near the α-amino group. Use activating agents like HATU or PyBOP to enhance reactivity .
  • Stability under basic conditions : The ring’s keto-enol tautomerism may lead to racemization at high pH. Monitor reaction progress via TLC or LC-MS to optimize coupling times .
  • Comparative studies : Compare coupling yields with analogs lacking the dihydropyridinone group to isolate its impact .

Q. How do stability profiles vary under acidic vs. basic conditions, and how can contradictions in data be resolved?

  • Methodological Answer :
  • Acidic conditions : The Fmoc group is stable, but the dihydropyridinone ring may undergo hydrolysis. Avoid prolonged exposure to pH <4 .
  • Basic conditions : Fmoc deprotection occurs rapidly (pH >8), but the dihydropyridinone moiety may oxidize. Use argon sparging to minimize oxidation .
  • Data reconciliation : Contradictions in stability studies often arise from solvent choice (e.g., aqueous vs. organic). Conduct stability assays in peptide synthesis-mimicking buffers (e.g., DMF/H₂O mixtures) .

Q. What mechanistic insights explain unexpected reactivity during Fmoc deprotection?

  • Methodological Answer :
  • Side reactions : The dihydropyridinone group may act as a nucleophile, competing with piperidine during deprotection. Kinetic studies (stopped-flow UV-Vis) can quantify reaction pathways .
  • Alternative deprotection agents : Test milder bases (e.g., morpholine) or photolabile groups if traditional methods fail .

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